molecular formula C12H17N3 B13275539 1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine

Cat. No.: B13275539
M. Wt: 203.28 g/mol
InChI Key: GIHBRNVGYUVLHS-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of an isopropyl group at the 2-position of the benzodiazole ring and an ethanamine group at the 4-position. Benzodiazoles are known for their wide range of biological activities and are used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(Propan-2-yl)-1H-benzimidazole with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific reaction conditions, such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.

Scientific Research Applications

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new chemical entities with potential therapeutic applications.

    Biology: In biological research, the compound is used to study the effects of benzodiazole derivatives on various biological systems. It helps in understanding the mechanisms of action and potential therapeutic benefits of benzodiazole-based drugs.

    Medicine: The compound has potential applications in the development of new drugs for the treatment of various diseases. Its unique structure and biological activity make it a valuable candidate for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine can be compared with other similar compounds, such as:

    1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: This compound has a similar benzodiazole structure but differs in the position and type of substituents.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound contains a piperazine ring instead of a benzodiazole ring, leading to different chemical and biological properties.

    2-[1-(Propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine: This compound has a similar structure but differs in the position of the isopropyl group.

The uniqueness of this compound lies in its specific structure and the presence of both an isopropyl group and an ethanamine group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-propan-2-yl-1H-benzimidazol-4-yl)ethanamine

InChI

InChI=1S/C12H17N3/c1-7(2)12-14-10-6-4-5-9(8(3)13)11(10)15-12/h4-8H,13H2,1-3H3,(H,14,15)

InChI Key

GIHBRNVGYUVLHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(C)N

Origin of Product

United States

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